![molecular formula C11H16O3 B1338831 4-Benzyloxy-1,3-butanediol CAS No. 71998-70-4](/img/structure/B1338831.png)
4-Benzyloxy-1,3-butanediol
Overview
Description
4-Benzyloxy-1,3-butanediol is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.25 . It is a solid at 20°C . It appears as a colorless to light yellow clear liquid .
Synthesis Analysis
While specific synthesis methods for 4-Benzyloxy-1,3-butanediol were not found in the search results, a related compound, 1,3-butanediol, has been synthesized from biomass-derived compounds via ring opening hydrogenolysis .
Molecular Structure Analysis
The molecular structure of 4-Benzyloxy-1,3-butanediol consists of a butanediol backbone with a benzyloxy group attached at the 4-position .
Physical And Chemical Properties Analysis
4-Benzyloxy-1,3-butanediol is a solid at 20°C . It has a boiling point of 141°C at 0.5 mmHg and a refractive index of 1.53 . The compound has a purity of >97.0% (GC) and an optical purity of min. 98.0 ee% .
Scientific Research Applications
Synthetic Pathways and Bio-production
Autonomous Bio-production in Engineered Bacteria : A study by Liu and Lu (2015) describes the modular development of engineered bacteria for the bio-production of 1,4-butanediol (BD), using a de novo pathway and synthetic circuits for production control. This work highlights the potential of synthetic biology and metabolic engineering in creating autonomous production systems for industrial chemicals like BD, from renewable resources Liu & Lu, 2015.
Metabolic Engineering for Direct Production : Yim et al. (2011) reported the first direct biocatalytic routes to BD from renewable carbohydrate feedstocks in Escherichia coli, demonstrating a systems-based metabolic engineering approach to strain design. This development allows for new bioprocesses for commodity chemicals not naturally produced by living cells, underscoring the importance of bio-based production methods Yim et al., 2011.
Catalysis and Chemical Synthesis
- Transfer Hydrogenation with 1,4-Butanediol : Garduño and García (2017) explored the homogeneous transfer hydrogenation of benzonitrile with 1,4-butanediol as the hydrogen source, demonstrating the potential of this process in organic synthesis. Their work provides insights into the versatility of 1,4-butanediol in catalytic systems, offering pathways for synthesizing valuable chemical intermediates Garduño & García, 2017.
Chiral Compound Synthesis
Lipase Mediated Resolution : Izquierdo et al. (2001) detailed the lipase-mediated resolution of 1,3-butanediol derivatives as chiral building blocks for pheromone enantiosynthesis. This research underscores the importance of chiral intermediates derived from butanediol derivatives in the synthesis of complex organic molecules, highlighting the role of enzymatic resolution in achieving enantiopurity Izquierdo et al., 2001.
Chiral Stationary Phase Preparation : Hyun et al. (2006) prepared a new liquid chromatographic chiral stationary phase starting from a derivative of 1,4-butanediol. This development is pivotal for the resolution of racemic compounds, demonstrating the utility of butanediol derivatives in analytical chemistry for chiral separation processes Hyun et al., 2006.
Safety and Hazards
While specific safety and hazard information for 4-Benzyloxy-1,3-butanediol was not found in the search results, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
4-phenylmethoxybutane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVBUAFZGGHYAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60525289 | |
Record name | 4-(Benzyloxy)butane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60525289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-1,3-butanediol | |
CAS RN |
71998-70-4 | |
Record name | 4-(Benzyloxy)butane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60525289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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